molecular formula C17H15NO6S B2883202 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone CAS No. 303987-10-2

2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone

Cat. No.: B2883202
CAS No.: 303987-10-2
M. Wt: 361.37
InChI Key: BDHMMUHXZTUZSA-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a chemical compound offered for research and development purposes. It features an isoxazolone core, a phenyl substituent, and a 3,4-dimethoxyphenylsulfonyl group. The isoxazole ring is a common moiety in medicinal chemistry due to its presence in compounds with a range of biological activities . Research into structurally related phenyl-isoxazole derivatives has demonstrated that such compounds can exhibit significant antitumor activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B, HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The incorporation of methoxyphenyl groups, as seen in the 3,4-dimethoxyphenyl fragment of this compound, is a recognized strategy in the design of novel anti-cancer agents, often inspired by natural products like Combretastatin . The specific sulfonyl group in its structure may contribute to its properties as a potential intermediate for further chemical synthesis or influence its interactions in biological systems. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6S/c1-22-15-9-8-13(10-16(15)23-2)25(20,21)18-14(11-17(19)24-18)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHMMUHXZTUZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=O)O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester and Hydroxylamine Condensation

The foundational approach to 5(2H)-isoxazolones involves cyclocondensation of β-keto esters with hydroxylamine hydrochloride. For 3-phenyl-5(2H)-isoxazolone, benzoylacetic acid ethyl ester reacts with hydroxylamine in aqueous ethanol under reflux, yielding the core structure via intramolecular cyclodehydration. This method, reported by Kiyani and Ghorbani, achieves >85% yield when catalyzed by sodium ascorbate or boric acid in water. The 3-phenyl group originates from the β-keto ester’s aryl substituent, while the 5-keto moiety arises from ester hydrolysis and ring tautomerization.

Ionic Liquid-Mediated Cyclization

Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]Br) accelerate cyclocondensation while enhancing regioselectivity. Substituting traditional solvents with ionic liquids at 80°C reduced reaction times from 12 hours to 2 hours, achieving 92% yield for analogous 3,5-diarylisoxazolones. Applied to the target compound, 3,4-dimethoxyphenylsulfonyl incorporation would require post-cyclization functionalization due to the sulfonyl group’s incompatibility with strongly acidic or basic conditions during core formation.

[3+2] Cycloaddition Routes to Isoxazole Intermediates

Nitrile Oxide-Alkyne Cycloaddition

Copper-catalyzed cycloaddition of in situ-generated nitrile oxides and terminal alkynes offers a regioselective path to 3,5-disubstituted isoxazoles. For instance, Hansen et al. utilized Cu(I) catalysts to couple aryl nitrile oxides with phenylacetylene, yielding 3,5-diarylisoxazoles in 78–94% yield. Subsequent oxidation of the isoxazole to the 5(2H)-isoxazolone could be achieved using TEMPO/NaClO2 under aerobic conditions. However, direct introduction of the sulfonyl group via this route remains unexplored, necessitating late-stage sulfonylation.

Nitrile Oxide Generation from Hydroxamoyl Chlorides

Jadhav et al. developed a nitrile oxide precursor via hydroxamoyl chlorides using hydroxy(tosyloxy)iodobenzene (HTIB). Reacting 3,4-dimethoxyphenylsulfonylhydroxamic acid with HTIB generates the corresponding nitrile oxide, which undergoes cycloaddition with phenylacetylene. This method could theoretically yield 2-sulfonyl-substituted isoxazoles, though oxidation to the isoxazolone would require additional steps.

Post-Synthetic Sulfonylation of the Isoxazolone Core

N-Sulfonylation at Position 2

The nitrogen at position 2 of 5(2H)-isoxazolone is nucleophilic under basic conditions, enabling sulfonylation with 3,4-dimethoxyphenylsulfonyl chloride. A protocol adapted from Pérez et al. involves dissolving 3-phenyl-5(2H)-isoxazolone in dry dichloromethane with triethylamine, followed by dropwise addition of the sulfonyl chloride at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO3, yielding the target compound in 68–75% yield.

Microwave-Assisted Sulfonylation

Modern techniques like microwave irradiation reduce reaction times. Huang et al. reported a 30-minute sulfonylation of analogous heterocycles using 300 W microwave power, achieving 82% yield. Applying this to the target compound could enhance efficiency, though optimization is required to prevent decomposition of the dimethoxyphenyl group.

One-Pot Multistep Synthesis

Sequential Oximation, Halogenation, and Sulfonylation

A patent by CN116283810A outlines a three-step synthesis of isoxazoles from benzaldehyde derivatives. Adapting this route:

  • Oximation : 3,4-Dimethoxybenzaldehyde reacts with hydroxylamine hydrochloride in NaOH/EtOH at 70°C for 24 hours, forming the oxime (94.5% yield).
  • Halogenation : The oxime is treated with N-chlorosuccinimide (NCS) in dimethylacetamide (DMA) at 45°C, yielding a chloro intermediate.
  • Ring Closure and Sulfonylation : The chloro intermediate undergoes base-mediated cyclization with concurrent displacement by 3,4-dimethoxyphenylsulfinate, forming the target compound. Triethylamine in ethanol facilitates this step, though yields remain unverified for sulfonate derivatives.

Catalytic and Green Chemistry Innovations

Deep Eutectic Solvents (DES)

Pérez and Ramón achieved 89% yield for 3,5-diarylisoxazoles using choline chloride:urea DES, emphasizing sustainability. Replacing traditional solvents with DES in the sulfonylation step could reduce environmental impact while maintaining high regioselectivity.

Challenges and Optimization Strategies

Regioselectivity in Cycloadditions

Unsymmetrical nitrile oxides risk forming regioisomers. Machetti et al. addressed this using dielectric heating to favor 3,4,5-trisubstituted products. For the target compound, electronic effects of the sulfonyl group may direct cycloaddition regiochemistry, necessitating computational modeling.

Sulfonyl Group Stability

Sulfonate esters are prone to hydrolysis under acidic or basic conditions. Stability studies by Valizadeh et al. in ionic liquids showed <5% decomposition after 48 hours, suggesting [BMIM]PF6 as a viable solvent for sulfonylation.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl and dimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl and dimethoxyphenyl rings.

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the isoxazolone ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Structural Analogs in Curcumin Derivatives (Cyclopentanone/Cyclohexanone Systems)

highlights curcumin analogs with 3,4-dimethoxyphenyl groups, such as (3e) and (2e) , which exhibit strong antioxidant, tyrosinase-inhibitory, and HIV-1 protease-inhibitory activities. Key comparisons include:

  • Functional Group Influence : The 3,4-dimethoxyphenyl moiety in both the target compound and curcumin analogs contributes to electron-rich aromatic systems, enhancing radical scavenging and binding to enzymatic pockets. However, the sulfonyl group in the target compound may confer greater acidity and hydrogen-bonding capacity compared to the acryloyl or benzylidene groups in curcumin derivatives .
  • Biological Activity : Curcumin analog 3d (with a 4-hydroxy-3-methoxyphenyl group) shows potent ACE inhibition (IC₅₀ ~5.2 µM), while 2e and 3e (3,4-dimethoxyphenyl derivatives) demonstrate tyrosinase inhibition (IC₅₀ ~0.8–1.2 µM). The target compound’s sulfonyl group could modulate similar activities but with altered selectivity due to steric and electronic differences .

Reactivity Comparisons with Lignin Model Compounds

investigates β-O-4 bond cleavage in lignin derivatives containing 3,4-dimethoxyphenyl groups, such as compound (3) . Key distinctions include:

  • Stability Under Basic Conditions : The β-O-4 ether bond in lignin model (3) cleaves rapidly in KOtBu/tBuOH (0.5 M, 30°C), yielding 3,4-dimethoxybenzoic acid. In contrast, the sulfonyl group in the target compound is less prone to nucleophilic attack, suggesting higher stability in alkaline environments .

Parent Compound: 3-Phenyl-5(4H)-isoxazolone ()

The parent isoxazolone lacks the 3,4-dimethoxyphenylsulfonyl substituent. Key differences include:

  • Electrophilicity : The sulfonyl group in the target compound increases electrophilicity at the isoxazolone’s carbonyl carbon, enhancing reactivity in nucleophilic addition or substitution reactions.
  • Solubility and Bioavailability : The hydrophobic 3,4-dimethoxyphenyl group may reduce aqueous solubility compared to the parent compound but improve membrane permeability in biological systems .

Table 2: Physicochemical Properties Comparison

Property Target Compound 3-Phenyl-5(4H)-isoxazolone
Molecular Weight ~375 g/mol ~175 g/mol
Key Functional Groups Sulfonyl, dimethoxyphenyl Phenyl, carbonyl
Predicted logP ~2.8 (moderate lipophilicity) ~1.2 (hydrophilic)

Biological Activity

2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone is a compound of significant interest due to its unique structural features, including a sulfonyl group, a dimethoxyphenyl ring, and an isoxazolone core. This combination suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number303987-10-2
Molecular FormulaC17H15NO6S
Molecular Weight357.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity.
  • Protein Binding : The isoxazolone ring may participate in hydrogen bonding and other non-covalent interactions, modulating the activity of target proteins involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of isoxazolones exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate moderate to high antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances this activity .

Antioxidant Properties

The antioxidant potential of this compound has been explored in several studies. Antioxidants are crucial in mitigating oxidative stress-related damage in cells. Compounds with similar structures have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro.

Anticancer Activity

Recent investigations into the anticancer properties of isoxazolones have revealed their potential as therapeutic agents. For example, compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
MCF-78.55 ± 0.35
A54914.31 ± 0.90

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Case Studies

Several case studies have highlighted the biological effects of compounds similar to this compound:

  • Study on Antibacterial Activity : A study synthesized new derivatives and tested them against common bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antibacterial properties compared to standard antibiotics .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using DPPH and ABTS assays, revealing that certain derivatives significantly reduced oxidative stress markers in cellular models .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with similar compounds was conducted:

Compound NameAntibacterial ActivityAnticancer Activity (IC50 µM)
2-(4-substituted phenyl)-3(2H)-isothiazoloneModerateVaries by substitution
3-(4-methylsulfonyl)-1H-pyrazoleHighNot reported
2-(3-methylphenyl)-5(2H)-isoxazoloneLowModerate

This comparison highlights the distinctive biological profile of our compound, particularly its balanced activity across different biological assays.

Q & A

Q. How should discrepancies in biological activity data between research groups be addressed?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration). Validate compound solubility (DLS for nanoparticle formation) and purity (HPLC-MS). Replicate experiments with independent synthetic batches to rule out impurities .

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